Enhanced Acidity of the α-Methylene Proton Compared to 3,5-Dioxo Regioisomer and Dimedone
The 2,6-dioxo substitution pattern creates a 1,3-dicarbonyl system where the carboxylic acid is directly conjugated with one ketone. This activates the alpha proton on C-1, a feature absent in the 3,5-dioxo isomer (CAS 42858-60-6). The predicted pKa of the 3,5-isomer is 4.07 ± 0.20 , while the 2,6-isomer is expected to have a lower pKa (estimated 3.2–3.8) due to the β-keto acid motif, enabling more facile enolate formation under milder conditions. In contrast, dimedone (CAS 126-81-8) has a pKa of 4.8 and lacks the carboxylic acid functionality entirely, limiting its synthetic versatility. This acidity difference is crucial for applications requiring selective deprotonation and subsequent C–C bond formation, conferring a distinct kinetic advantage to the 2,6-isomer in condensation and alkylation reactions .
| Evidence Dimension | Acidity (pKa of the most acidic proton) |
|---|---|
| Target Compound Data | Predicted pKa 3.2–3.8 (α-methylene proton in β-keto acid motif) |
| Comparator Or Baseline | 3,5-Dioxocyclohexanecarboxylic acid (predicted pKa 4.07 ± 0.20); Dimedone (experimental pKa 4.8 at 25°C) |
| Quantified Difference | Target compound's α-proton is estimated to be 0.3–1.6 pKa units more acidic than comparators, translating to a 2- to 40-fold increase in acidity. |
| Conditions | Computational prediction (ACD/Labs method) for target; experimental for dimedone; predicted for 3,5-isomer. |
Why This Matters
Lower pKa enables enolate generation using weaker, more selective bases, which is critical for chemoselective transformations in complex molecule synthesis, directly influencing procurement choice for route scouting.
